

An In-depth Technical Guide to the Nomenclature and Properties of D-Threose

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Compound of Interest

Compound Name: *D-Threose*

Cat. No.: *B119605*

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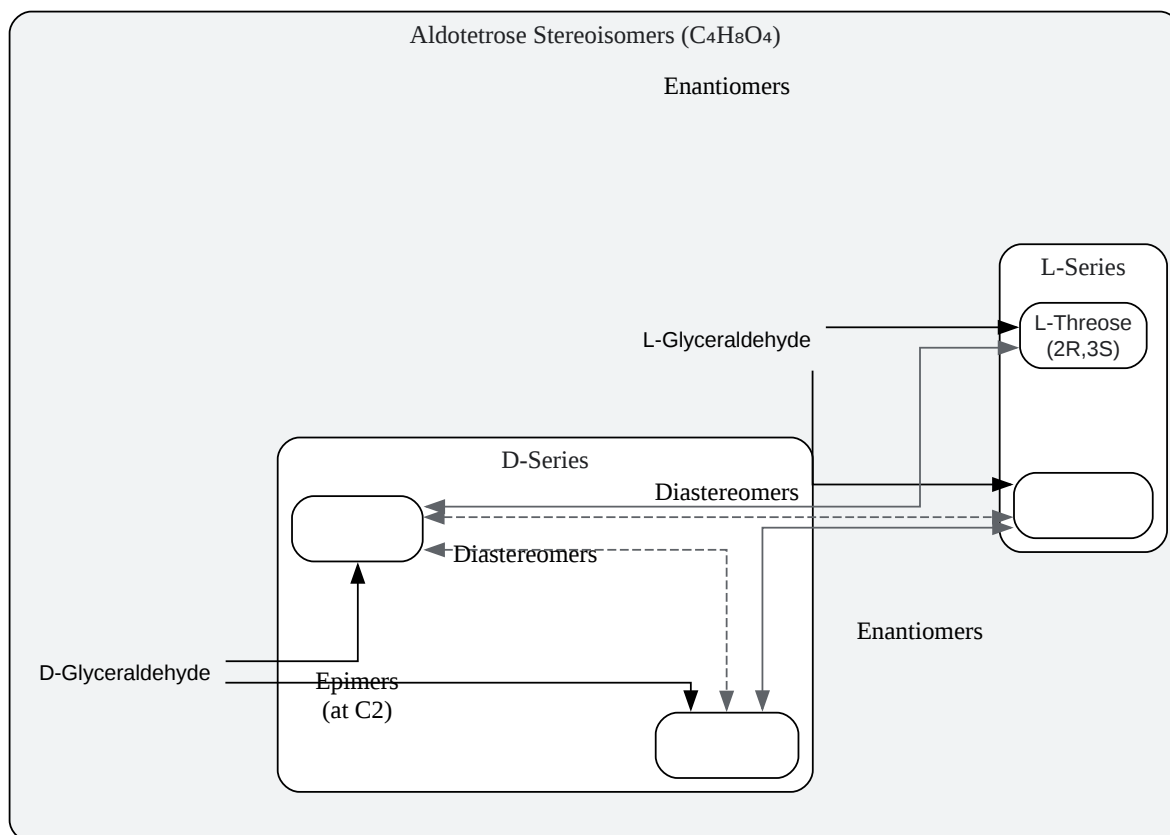
This guide provides a comprehensive overview of **D-Threose**, a significant monosaccharide in various biochemical and synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document details its nomenclature, structural characteristics, and physicochemical properties, supported by experimental data and protocols.

Nomenclature and Structure

D-Threose is a four-carbon monosaccharide, classifying it as a tetrose.[1] Its structure includes a terminal aldehyde group, which places it in the aldose family of carbohydrates.[2] The molecular formula for **D-Threose** is $C_4H_8O_4$. [3]

IUPAC Name: The systematic name for **D-Threose** according to IUPAC nomenclature is (2S,3R)-2,3,4-trihydroxybutanal.[4][5] This name precisely describes the molecule's structure: a four-carbon chain (butanal) with hydroxyl (-OH) groups at positions 2, 3, and 4, and specific stereochemistry at the two chiral centers (carbons 2 and 3).

Stereoisomerism: Threose has two chiral centers, leading to four possible stereoisomers: **D-Threose**, L-Threose, D-Erythrose, and L-Erythrose.[3] The "D" designation indicates that the hydroxyl group on the chiral center furthest from the aldehyde group (C3) is on the right side in its Fischer projection, analogous to D-glyceraldehyde.[3] **D-Threose** is the C2 epimer of D-Erythrose, meaning they differ only in the stereochemical arrangement at the second carbon atom.[6] The "threo" prefix is used more broadly in organic chemistry to describe the relative configuration of adjacent chiral centers where similar substituents are on opposite sides in the Fischer projection.[7][8]



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Stereochemical relationships of Aldotetroses.

Physicochemical Properties

D-Threose exists as a syrup and is very soluble in water.[9][10] The following table summarizes its key quantitative properties.

Property	Value	Reference
Molecular Formula	C ₄ H ₈ O ₄	[4][11]
Molecular Weight	120.10 g/mol	[4][11]
IUPAC Name	(2S,3R)-2,3,4-trihydroxybutanal	[4][10]
CAS Number	95-43-2	[4][11]
Appearance	Syrup	[9][10]
Optical Rotation [α] _D	-12.3° to -13° (in water)	[3][9]
Half-life ($t_{1/2}$)	> 12 hours (at pH 8.5, 40°C)	[6]
Solubility	Very soluble in water; slightly in alcohol	[9]

Experimental Protocols

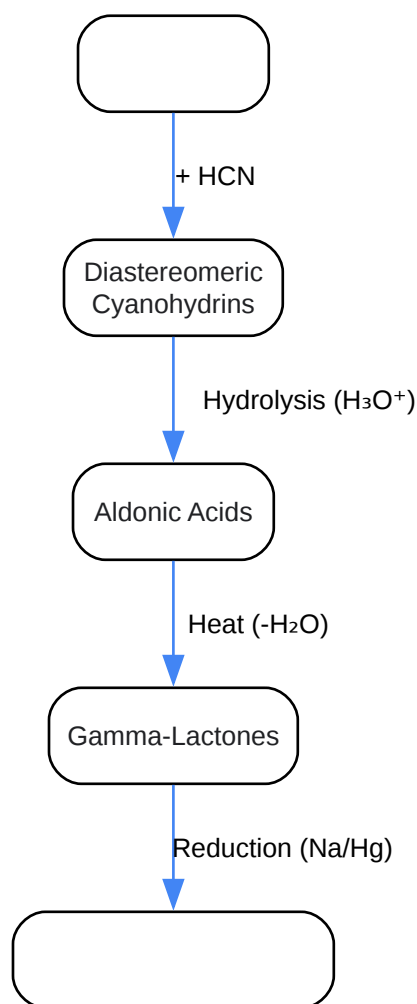
D-Threose is a crucial chiral building block in the synthesis of various organic molecules, including nucleoside analogs with potential antiviral and anticancer activities.

The Kiliani-Fischer synthesis is a method to elongate the carbon chain of an aldose by one carbon atom.[12] When applied to **D-threose**, it yields two new pentoses, D-xylose and D-lyxose, which are epimers at the newly formed chiral center (C2).[12][13]

Methodology:

- **Cyanohydrin Formation:** **D-threose** is treated with hydrogen cyanide (HCN). The cyanide ion attacks the carbonyl carbon of the aldehyde group, forming two diastereomeric cyanohydrins because the attack can occur from either face of the planar carbonyl group.[12]
- **Hydrolysis:** The nitrile groups of the cyanohydrins are then hydrolyzed to carboxylic acids, typically under acidic or basic conditions, to form aldonic acids.
- **Lactone Formation:** The aldonic acids are subsequently converted to gamma-lactones through heating.

- Reduction: The lactones are reduced to the corresponding aldoses (D-xylose and D-lyxose) using a reducing agent like sodium amalgam (Na/Hg) or, in an improved version, the cyanohydrin is directly reduced to an imine which then hydrolyzes to the aldehyde.[14]



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Workflow of the Kiliani-Fischer Synthesis.

The chemical stability and reactivity of **D-Threose** can be compared to its epimer, D-Erythrose, by monitoring their isomerization and epimerization rates under basic conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

- Sample Preparation: A solution of 80 mM D-[1-¹³C]-Threose is prepared in a buffer solution, for instance, 160 mM sodium bicarbonate at a specific pH (e.g., 8.5). The use of ¹³C-labeled

sugar simplifies the NMR spectra, enabling clear identification and quantification of the different sugar species over time.

- NMR Spectroscopy: The reaction is monitored at a constant temperature (e.g., 25°C or 40°C) using a ^{13}C NMR spectrometer.
- Data Analysis: Spectra are recorded at regular intervals. The relative integrals of the signals corresponding to **D-Threose** and any resulting products (like D-erythrulose) are calculated to determine the rate of reaction and the half-life of **D-Threose** under the specified conditions. This method has shown that **D-Threose** is significantly more stable than D-Erythrose, with a half-life exceeding 12 hours compared to approximately 2 hours for D-Erythrose under the same conditions.^[6]

Biological Significance and Applications

While less central in metabolism than its diastereomer D-Erythrose, which is a key intermediate in the pentose phosphate pathway, derivatives of **D-Threose** have been noted for potential antioxidant properties. **D-Threose** serves as a valuable chiral precursor in the asymmetric synthesis of various complex organic molecules. Notably, it forms the backbone of Threose Nucleic Acid (TNA), an artificial genetic polymer that is being explored in synthetic biology and astrobiology due to its ability to base-pair with DNA and RNA.^[3]

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